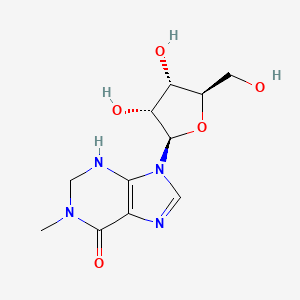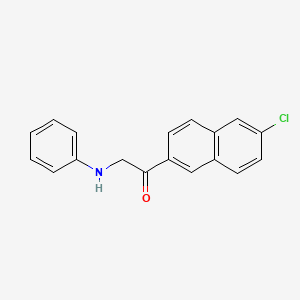
2-Anilino-1-(6-chloronaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is a synthetic organic compound characterized by its unique structure, which includes a chlorinated naphthalene ring and a phenylamino group
Métodos De Preparación
The synthesis of 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Naphthalene: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The naphthalene ring is chlorinated at the desired position.
Formation of Ethanone: The chlorinated naphthalene is then reacted with phenylamine to form the final product, 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorinated naphthalene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can be compared with other similar compounds, such as:
1-(6-BROMONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE: Similar structure but with a bromine atom instead of chlorine.
1-(6-CHLORONAPHTHALEN-2-YL)-2-(METHYLAMINO)ETHANONE: Similar structure but with a methylamino group instead of phenylamino.
1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)PROPANE: Similar structure but with a propane chain instead of ethanone.
Propiedades
Número CAS |
62244-86-4 |
|---|---|
Fórmula molecular |
C18H14ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-anilino-1-(6-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H14ClNO/c19-16-9-8-13-10-15(7-6-14(13)11-16)18(21)12-20-17-4-2-1-3-5-17/h1-11,20H,12H2 |
Clave InChI |
UFMGXZYESIJDQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC(=O)C2=CC3=C(C=C2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


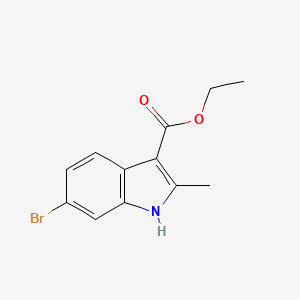
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
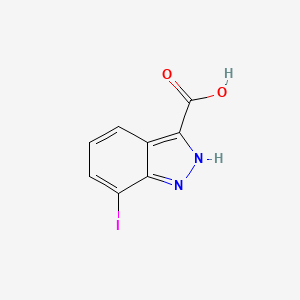
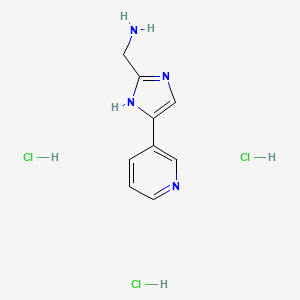
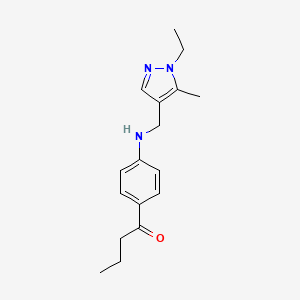
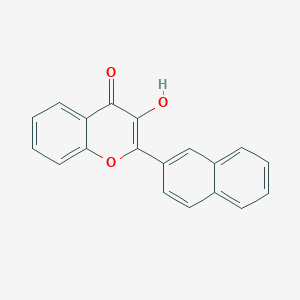
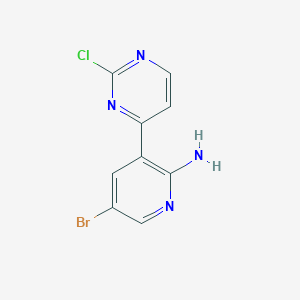
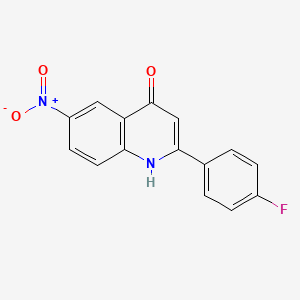

![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
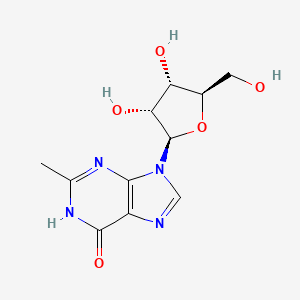

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
